molecular formula C11H18ClNO B6607810 2-methoxy-3-(4-methylphenyl)propan-1-aminehydrochloride CAS No. 2839138-96-2

2-methoxy-3-(4-methylphenyl)propan-1-aminehydrochloride

Cat. No.: B6607810
CAS No.: 2839138-96-2
M. Wt: 215.72 g/mol
InChI Key: KMJIBGCVKKXTAA-UHFFFAOYSA-N
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Description

2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride is a versatile chemical compound with a unique structure. It finds applications in diverse scientific research, providing valuable insights into various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methoxypropan-1-amine.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine in the presence of a suitable catalyst to form the intermediate product.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 2-methoxy-3-(4-methylphenyl)propan-1-amine.

Industrial Production Methods

In industrial settings, the production of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the condensation reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN) are used in substitution reactions.

Major Products Formed

    Oxidation: The major products formed are ketones or aldehydes.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in azides, cyanides, or other substituted derivatives.

Scientific Research Applications

2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-(4-methylphenyl)propan-1-amine: The non-hydrochloride form of the compound.

    4-methoxy-3-methylphenylpropan-1-amine: A structurally similar compound with a different substitution pattern.

    3-(4-methylphenyl)propan-1-amine: A compound with a similar backbone but lacking the methoxy group.

Uniqueness

2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical reactions.

Properties

IUPAC Name

2-methoxy-3-(4-methylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(8-12)13-2;/h3-6,11H,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJIBGCVKKXTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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